Bisphenol A Bissulfate Disodium Salt

Description

Contextualization of Bisphenol A Bissulfate Disodium (B8443419) Salt within Broader Environmental Chemistry and Metabolomics Research Paradigms

In environmental chemistry, the presence and concentration of BPA metabolites are crucial indicators of biotransformation and contamination pathways. Bisphenol A Bissulfate Disodium Salt, being a product of metabolic processes, serves as a biomarker to distinguish between direct environmental contamination with the parent BPA compound and the presence of its metabolized forms. benchchem.com This is particularly relevant in wastewater-based epidemiology (WBE), where the analysis of human metabolites in sewage can provide population-level data on exposure to chemicals like BPA. nih.gov Studies have shown that while glucuronide metabolites of BPA are not stable in sewage, sulfate (B86663) metabolites are considered good biomarkers for such assessments. nih.gov

Within the field of metabolomics, which involves the study of small molecules or metabolites within cells, tissues, and organisms, this compound is a subject of focused investigation. The transformation of BPA into its sulfated and glucuronidated conjugates is a primary detoxification pathway in the liver. nih.gov Therefore, studying these metabolites is essential for understanding the metabolic capacity of an organism to process and eliminate BPA. nih.govnih.govdiva-portal.org Perturbations in the levels of these metabolites can signal metabolic impairment or disease states, such as liver disease, which has been shown to reduce the capacity for BPA sulfonation. nih.govnih.gov

Evolution of Scientific Inquiry into Bisphenol A and its Sulfated Metabolites

Scientific investigation into BPA initially focused on its production, use, and potential as an endocrine-disrupting compound. mdpi.commcgill.ca As concerns about human exposure grew, research shifted towards understanding its pharmacokinetics and metabolism. Early studies identified glucuronidation as the major metabolic pathway for BPA in humans and rodents, with sulfation considered a minor route. nih.gov BPA-glucuronide was found to be the predominant metabolite in blood and urine. nih.gov

Subsequent research, however, revealed that the metabolic pathways of BPA were more complex than first thought. nih.gov A significant evolution in the inquiry was the recognition that the sulfation pathway, while minor, could be particularly important in specific subpopulations. For instance, sulfation is known to be more developed in neonates than glucuronidation, suggesting a potentially greater role for this pathway in early life. nih.gov This has led to a call for separate quantification of BPA glucuronide and BPA sulfate in infant urine samples to better understand early-life metabolism. nih.gov Furthermore, research has begun to explore the specific sulfotransferase (SULT) enzymes involved in BPA sulfonation, such as SULT1A1, SULT1E1, and SULT2A1, to better characterize this metabolic process. nih.gov

Identification of Knowledge Gaps and Emerging Research Imperatives for this compound

Despite advancements, significant knowledge gaps persist in the research of this compound. A primary issue is that the specific sulfotransferase enzymes responsible for BPA sulfonation in humans and rodents are still poorly understood. nih.gov

Key research imperatives that have emerged include:

Enhanced Analytical Sensitivity: The development of more sensitive analytical methods is crucial. In some studies using wastewater-based epidemiology, Bisphenol A Bissulfate was not detected, potentially due to method quantification limits being too high, which highlights the need for improved detection capabilities. nih.gov

Understanding Sulfation in Vulnerable Populations: There is a pressing need for more studies to explore the role of sulfation in BPA metabolism during early life stages, as the enzymatic pathways are different in neonates compared to adults. nih.gov

Investigating Metabolic Impairment: Further research is required to understand how metabolic diseases, such as obesity, diabetes, and fatty liver disease, impact the efficiency of BPA sulfonation and what the health implications of this reduced capacity might be. nih.gov

Environmental Fate and Transformation: A more profound understanding of the environmental longevity and transformation of BPA's sulfated metabolites is necessary to predict their ecological impact. semanticscholar.org

Methodological Framework and Scope of Academic Investigations

The study of this compound employs a range of sophisticated methodological frameworks. The scope of these investigations spans from environmental monitoring to detailed in-vitro and in-vivo metabolic studies.

Analytical Techniques: The quantification of polar compounds like this compound predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). benchchem.comnih.govresearchgate.netnih.gov This technique offers high sensitivity and selectivity, which is essential for detecting the low concentrations typically found in biological and environmental samples. researchgate.netnih.gov For less polar BPA analogs, gas chromatography-mass spectrometry (GC-MS) is often used, though it typically requires a derivatization step. benchchem.comresearchgate.nethibiscuspublisher.com

Sample Preparation and Extraction: Effective sample preparation is critical for accurate analysis. pocketdentistry.com Solid-phase extraction (SPE) is a commonly used technique to isolate and pre-concentrate BPA and its metabolites from complex matrices like water, urine, or food samples. hibiscuspublisher.compocketdentistry.comresearchgate.net Other methods include liquid-liquid extraction (LLE) and more novel approaches like dispersive liquid-liquid microextraction with solidification of floating organic drop (DLLME-SFO). hibiscuspublisher.comresearchgate.net

Isotopic Labeling: To improve the accuracy of quantitative analysis, stable isotope-labeled internal standards are often used. vulcanchem.com For instance, Bisphenol A Bissulfate-d₆ Disodium Salt, a deuterated form of the compound, is employed in pharmacokinetic and tracer studies to differentiate it from the naturally occurring analyte during mass spectrometric analysis. benchchem.comvulcanchem.com

Scope of Investigations: Academic investigations cover a wide spectrum:

Environmental Monitoring: Assessing the presence of BPA metabolites in wastewater, surface water, and soil to understand contamination and biotransformation. benchchem.comnih.govnih.gov

Metabolomic Studies: Analyzing biological fluids like urine and blood, as well as tissue samples (e.g., liver cytosols), to elucidate metabolic pathways and the effects of disease states. nih.govnih.gov

In-Vitro Experiments: Using subcellular fractions, such as liver microsomes, to study the specific enzymes and kinetics involved in BPA metabolism. nih.govdiva-portal.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Propane-2,2-diylbis(4,1-phenylene) bis(hydrogen sulfate), Disodium salt | synzeal.com |

| CAS Number | 10040-44-5 | benchchem.comesslabshop.com |

| Molecular Formula | C₁₅H₁₄Na₂O₈S₂ | benchchem.comisotope.com |

| Molecular Weight | 432.38 g/mol | benchchem.comisotope.comnih.gov |

Table 2: Overview of Analytical Methods in Bisphenol Research

| Analytical Technique | Sample Matrix | Purpose | Reference(s) |

|---|---|---|---|

| LC-MS/MS | Wastewater, Food, Biological Samples | Quantification of BPA and its polar metabolites (including sulfates) | benchchem.comnih.govresearchgate.netnih.gov |

| GC-MS | Environmental Samples, Food | Quantification of BPA and less polar derivatives (often requires derivatization) | benchchem.comresearchgate.netnih.govhibiscuspublisher.com |

| HPLC-FL | Food and Environmental Samples | Determination of BPA after extraction | researchgate.net |

| SPE-DLLME-SFO | Food and Environmental Samples | Extraction and pre-concentration of BPA | researchgate.net |

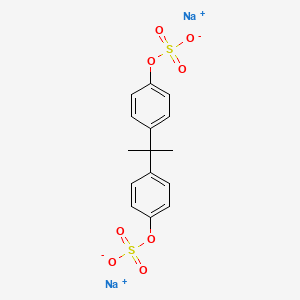

Structure

2D Structure

Properties

IUPAC Name |

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPROYXVPMBRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742366 | |

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10040-44-5 | |

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthesis and Formation Pathways of Bisphenol a Bissulfate Disodium Salt

Laboratory-Scale Synthesis Methodologies for Bisphenol A Bissulfate Disodium (B8443419) Salt

The laboratory synthesis of Bisphenol A bissulfate disodium salt is a multi-step process involving sulfonation of Bisphenol A (BPA) followed by neutralization.

The primary synthesis route involves the reaction of Bisphenol A with a sulfonating agent, typically sulfuric acid. To achieve complete sulfonation of both phenolic hydroxyl groups on the BPA molecule, an excess of the sulfonating agent is used. A common molar ratio is 1:2 for BPA to sulfuric acid. The reaction is temperature-dependent, with optimal sulfonation occurring between 80°C and 120°C.

Following the sulfonation step, the resulting Bisphenol A bissulfuric acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) (two equivalents) to form the disodium salt. This neutralization is typically carried out to a pH of 10–12, which facilitates the precipitation of the salt. To improve stoichiometric precision and purity, a patented method involves introducing an immiscible organic solvent like toluene (B28343) after neutralization. This allows for a phase separation where the aqueous phase contains the desired disodium salt, while any residual BPA or excess sodium hydroxide partitions into the organic phase.

For obtaining a high-purity, anhydrous powder, various purification and drying techniques are employed.

Thermal Dehydration: A slurry of the hydrated disodium salt can be spread on a preheated surface (e.g., a nickel-coated belt at 320°C) under an inert gas like nitrogen. This process causes instantaneous evaporation of water, yielding a fine, anhydrous powder with a water content below 0.5%, as verified by Karl Fischer titration. google.com

Recrystallization: For analytical-grade material, purification can be achieved through recrystallization in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO). The anhydrous salt is dispersed in DMSO, filtered to remove insoluble impurities, and then precipitated by adding an anti-solvent like deionized water. This process can achieve purities greater than 99% with yields over 95%.

A laboratory-scale validation demonstrated that reacting 2.020 g of BPA with 1.407 g of 50.3% aqueous sodium hydroxide solution, followed by flash-heating on a 300°C hot plate, produced the salt with 97% purity. The final product's identity and purity are confirmed using analytical techniques such as Proton NMR and IR spectroscopy. google.com

Table 1: Laboratory Synthesis Parameters for this compound

| Parameter | Condition | Rationale / Outcome | Source |

| Sulfonation | |||

| Reactants | Bisphenol A, Sulfuric Acid | Sulfuric acid acts as the sulfonating agent. | |

| Molar Ratio (BPA:H₂SO₄) | 1:2 | Ensures complete sulfonation of both hydroxyl groups. | |

| Temperature | 80°C - 120°C | Optimal range for the sulfonation reaction. | |

| Neutralization | |||

| Reagent | Sodium Hydroxide (NaOH) | Neutralizes the acidic sulfate (B86663) groups to form the disodium salt. | |

| Stoichiometry | 2 equivalents | Ensures complete salt formation. | |

| pH | 10 - 12 | Facilitates precipitation of the disodium salt. | |

| Purification | |||

| Recrystallization Solvent | Dimethyl Sulfoxide (DMSO) | Used for obtaining high-purity analytical grade material. | |

| Drying Method | Thermal Dehydration (~320°C) | Produces anhydrous powder with <0.5% water content. |

Characterization of Enzymatic and Biochemical Sulfation Mechanisms of Bisphenol A

The formation of Bisphenol A bissulfate is a significant metabolic pathway in humans and other mammals, primarily occurring in the liver. nih.govdaneshyari.com This biotransformation is a detoxification process, catalyzed by a family of Phase II drug-metabolizing enzymes known as sulfotransferases (SULTs). nih.govnih.gov The reaction involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of BPA. nih.govnih.gov This addition of a sulfonate moiety increases the water solubility of the compound, facilitating its excretion. nih.gov

Research using purified recombinant human sulfotransferases and human liver cytosols has identified several SULT isoforms responsible for the sulfation of Bisphenol A. nih.gov The primary enzyme involved is SULT1A1 , which demonstrates the highest efficiency in metabolizing BPA. nih.gov

Other isoforms that contribute to BPA sulfation, although to a lesser extent, include:

SULT2A1 nih.gov

SULT1E1 nih.gov

Table 2: Kinetic Parameters of Human SULT Isoforms in BPA Sulfation

| SULT Isoform | Km (μM) | kcat/Km (min⁻¹mM⁻¹) | Relative Activity | Source |

| SULT1A1 | 4.7 | 574 | Highest | nih.gov |

| SULT2A1 | N/A | Lower than SULT1A1 | Moderate | nih.gov |

| SULT1E1 | N/A | Lower than SULT1A1 | Moderate | nih.gov |

| SULT1A3 | N/A | No effect | None | nih.gov |

Note: N/A indicates data not available in the provided sources.

Metabolic flux analysis reveals that the rate of BPA sulfation can be significantly influenced by physiological and pathological conditions, particularly liver health. nih.govdaneshyari.com Studies have demonstrated a profoundly reduced capacity for BPA elimination via sulfonation in individuals with liver diseases such as steatosis (fatty liver) and cirrhosis. nih.govdaneshyari.com

Impact of Liver Disease: In human liver tissues, BPA sulfonation activity was substantially lower in subjects with steatosis (23% of normal activity), diabetic cirrhosis (16%), and alcoholic cirrhosis (18%) compared to healthy individuals. nih.govdaneshyari.com This decrease is strongly correlated with reduced expression and activity of the SULT1A1 enzyme in diseased livers. nih.gov

Competitive Inhibition: The sulfotransferase enzymes that metabolize BPA are also responsible for the metabolism of endogenous steroids and other xenobiotics. nih.gov The presence of other compounds that are substrates for the same SULT enzymes can lead to competitive inhibition, potentially altering the normal clearance rate of BPA. nih.gov

These findings indicate that changes in metabolic flux due to disease or exposure to other chemicals can impair the body's ability to sulfate and excrete BPA, potentially altering its biological activity. nih.govnih.gov

Investigation of Abiotic Formation Routes in Environmental Systems

While the primary route for the formation of Bisphenol A bissulfate is through enzymatic metabolism, Bisphenol A itself is known to undergo various abiotic (non-biological) transformations in the environment. researchgate.nettennessee.edu However, the direct abiotic formation of Bisphenol A bissulfate from BPA in typical environmental systems like soil or water is not a prominently documented pathway in the reviewed literature.

Environmental processes tend to lead to the degradation or transformation of BPA into other products. Key abiotic processes affecting BPA include:

Oxidation: BPA can be oxidized by strong oxidants found in the environment, such as manganese oxides (MnO₂) or soluble Mn(III). tennessee.edu These reactions lead to the formation of various degradation products, including hydroxylated bisphenols. tennessee.edu

Photolysis: In the presence of light, BPA can degrade. The half-life of BPA in the air is short, estimated to be between 0.74 and 7.4 hours, due to photochemical reactions. hibiscuspublisher.com

Nitration: In some settings, such as during wastewater treatment, abiotic nitration of BPA can occur, leading to the formation of nitro-BPA and dinitro-BPA. researchgate.net

Adsorption: BPA can adsorb onto soil and sediment matrices, often forming complexes with dissolved organic matter, which influences its mobility and transformation. mdpi.com

Although sulfonation is a known chemical reaction, the specific conditions required for the abiotic sulfonation of BPA to form Bisphenol A bissulfate in natural environmental compartments (e.g., reaction with sulfate radicals or other sulfur-containing compounds) are not well-established in the provided research. The dominant formation pathway for the bissulfate derivative remains biochemical sulfation within organisms. nih.govnih.gov

Application of Isotopic Tracers in this compound Synthesis and Fate Studies

Isotopic tracers are invaluable tools for studying the synthesis, metabolism, and environmental fate of chemical compounds. sciencelearn.org.nzresearchgate.net In the context of this compound, stable isotope-labeled analogues are synthesized and used in a variety of research applications.

Synthesis of Labeled Compounds: Stable isotope-labeled versions of the compound, such as Bisphenol A Bissulfate-d₆ Disodium Salt (deuterium-labeled) or Bisphenol A Bissulfate-13C12 Disodium Salt (carbon-13 labeled), are synthesized for use as internal standards and tracers. clearsynth.com The synthesis of the deuterated form, for example, uses deuterated sulfuric acid and sodium deuteroxide and requires anaerobic conditions to prevent proton-deuterium exchange. Mass spectrometry is used to confirm the molecular weight and isotopic purity of the labeled product, which is critical for its use in quantitative studies.

Metabolic and Pharmacokinetic Studies: Isotope tracers allow researchers to follow the metabolic fate of a compound within a biological system. youtube.comnih.gov By administering an isotopically labeled version of BPA, scientists can track its conversion to sulfated metabolites like Bisphenol A bissulfate. This helps in determining the rates of absorption, distribution, metabolism, and excretion. Isotope dilution analysis, where a known amount of the labeled compound is added to a sample, allows for precise quantification of the unlabeled compound in biological matrices like blood or urine. nih.gov

Environmental Fate Studies: Labeled isotopes can be used to trace the movement and transformation of BPA in environmental systems. sciencelearn.org.nz For example, by adding a labeled version of BPA to a soil or water sample, researchers can track its degradation pathways and identify its transformation products under various conditions, providing insight into its environmental persistence. sciencelearn.org.nzresearchgate.net

The use of isotopic tracers provides a powerful method for elucidating reaction pathways and quantifying the flux of BPA through different metabolic and environmental systems. researchgate.netyoutube.com

Advanced Analytical Methodologies for Bisphenol a Bissulfate Disodium Salt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of Bisphenol A bissulfate disodium (B8443419) salt in biological and environmental samples. This preference is due to its high sensitivity, selectivity, and ability to handle complex matrices with minimal sample cleanup. The technique allows for the direct analysis of the polar, non-volatile sulfate (B86663) conjugate without the need for derivatization.

Optimization of Chromatographic Separation Parameters for Bisphenol A Bissulfate Disodium Salt Isomers

The effective separation of Bisphenol A bissulfate from its parent compound, other metabolites, and potential isomers is critical for accurate quantification. Reversed-phase liquid chromatography is the most common separation technique. The optimization of several parameters is key to achieving the desired resolution.

Mobile Phase Composition: A gradient elution using a combination of an aqueous phase and an organic solvent is typically employed. The aqueous phase is often acidified with a small amount of formic acid or acetic acid to improve the peak shape of phenolic compounds and to enhance ionization efficiency in the mass spectrometer. Methanol (B129727) and acetonitrile (B52724) are the most frequently used organic modifiers. The gradient starts with a high percentage of the aqueous phase to retain the polar Bisphenol A bissulfate and gradually increases the organic phase concentration to elute it from the column.

Stationary Phase: C18 columns are widely used for the separation of BPA and its metabolites. The choice of a specific C18 column can influence selectivity, with variations in particle size, pore size, and end-capping affecting the separation. For instance, columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and better resolution, which is particularly important for separating isomeric forms.

Flow Rate and Column Temperature: The flow rate is optimized to ensure efficient separation within a reasonable analysis time. Column temperature is another important parameter that can affect retention time and peak shape. Maintaining a constant and elevated temperature (e.g., 40 °C) can improve reproducibility and reduce viscosity, leading to better chromatographic performance.

Table 1: Example of Optimized LC Parameters for Bisphenol A Bissulfate Analysis

| Parameter | Optimized Condition |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 30-45 °C |

| Injection Volume | 5-20 µL |

Development of High-Resolution Mass Spectrometry Techniques for Structural Confirmation

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, which are invaluable for the structural confirmation of this compound. This capability allows for the determination of the elemental composition of the detected ions, significantly increasing confidence in compound identification.

In a typical analysis, the precursor ion of Bisphenol A bissulfate is selected in the quadrupole and subjected to collision-induced dissociation (CID). The resulting product ions are then measured in the high-resolution mass analyzer. The accurate mass measurement of both the precursor and product ions helps to distinguish Bisphenol A bissulfate from other compounds with the same nominal mass. For example, the fragmentation of the [M-H]⁻ ion of Bisphenol A bissulfate would be expected to yield a characteristic sulfate group loss ([SO₃]⁻, m/z 79.9568).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

While LC-MS/MS is the preferred method, gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of Bisphenol A bissulfate, but it requires a crucial derivatization step. Bisphenol A bissulfate is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Derivatization converts the polar functional groups into less polar, more volatile derivatives that can be readily analyzed by GC-MS.

The most common derivatization strategy for compounds containing hydroxyl and sulfate groups is silylation. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are used to replace the acidic protons on the hydroxyl and sulfate groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the analyte.

The derivatized Bisphenol A bissulfate can then be separated on a non-polar capillary column (e.g., DB-5ms) and detected by the mass spectrometer. The electron ionization (EI) mass spectrum of the derivatized compound will show characteristic fragmentation patterns that can be used for identification and quantification.

Table 2: Common Derivatization Agents for GC-MS Analysis of Sulfated Compounds

| Derivatization Agent | Abbreviation | Target Functional Groups |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Sulfate |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl, Sulfate |

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are essential for the unambiguous structural elucidation of synthesized standards of this compound, which are then used for calibration and confirmation in analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide detailed information about the connectivity of atoms in the molecule.

In the ¹H NMR spectrum, the chemical shifts of the protons on the aromatic rings will be different from those of the parent BPA due to the presence of the electron-withdrawing sulfate groups. The symmetry of the molecule will also be reflected in the number of distinct signals.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the sulfate groups will experience a significant downfield shift compared to the corresponding carbons in BPA.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds. For Bisphenol A bissulfate, characteristic absorption bands would be expected for the sulfate group (S=O and S-O stretching vibrations), the aromatic rings (C=C stretching), and the C-O bonds. The absence of a broad O-H stretching band, which is prominent in the spectrum of BPA, would indicate the successful sulfation of the hydroxyl groups.

Table 3: Expected FTIR Absorption Bands for Bisphenol A Bissulfate

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Sulfate (S=O) | Asymmetric Stretching | 1350-1450 |

| Sulfate (S-O) | Symmetric Stretching | 1150-1250 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Aromatic C-H | Bending (Out-of-plane) | 800-900 |

| Ether (C-O-S) | Stretching | 1000-1100 |

Development of Electrochemical and Immunochemical Sensing Platforms

Electrochemical sensors and immunochemical assays represent promising avenues for the rapid and cost-effective detection of bisphenols and their metabolites. While much of the research has centered on the parent compound, BPA, the principles and methodologies are adaptable for its bissulfate conjugate.

Electrochemical Sensors: These devices offer advantages such as high sensitivity, rapid response times, and miniaturization. The electro-oxidation of the phenolic groups in BPA forms the basis for its electrochemical detection. nih.govmdpi.com Various modifications to electrode surfaces have been investigated to enhance sensitivity and selectivity, and to mitigate the issue of electrode fouling caused by the polymerization of phenolic oxidation products. nih.gov For instance, the use of nanomaterials like multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs) on glassy carbon electrodes (GCE) has been shown to amplify the electrochemical response to BPA. mdpi.com While direct electrochemical detection of Bisphenol A bissulfate is less common, the underlying principles of using modified electrodes to enhance the signal of phenolic compounds are applicable. The development of molecularly imprinted polymers (MIPs) also offers a selective recognition element for BPA and its analogues, which can be integrated into electrochemical sensors. researchgate.net

Immunochemical Sensing Platforms: Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA), provide high specificity due to the antigen-antibody recognition mechanism. nih.govnih.gov Antibodies, both polyclonal and monoclonal, have been developed against BPA, enabling the creation of sensitive detection methods. nih.govresearchgate.net These immunoassays can be adapted for the detection of BPA metabolites. For example, a lateral flow immunoassay for BPA has been developed with a calculated limit of detection (cLOD) of 0.14 µg/L. nih.gov While specific immunoassays for Bisphenol A bissulfate are not as prevalent as those for BPA, the production of antibodies that recognize the sulfate conjugate is a feasible approach for developing dedicated immunochemical sensing platforms. genemedi.net

| Feature | Electrochemical Sensors | Immunochemical Sensors |

| Principle | Oxidation of phenolic groups | Antigen-antibody binding |

| Advantages | High sensitivity, rapid response, low cost, potential for miniaturization | High specificity, well-established formats (ELISA, LFIA) |

| Challenges | Electrode fouling, potential for interference from structurally similar compounds | Antibody production can be time-consuming and costly, potential for cross-reactivity |

| Reported LOD for BPA | As low as the nanomolar range mdpi.com | As low as 0.14 µg/L (LFIA) nih.gov |

Comprehensive Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

The accurate analysis of this compound from intricate samples like wastewater, human serum, or tissue requires meticulous sample preparation to remove interfering substances and concentrate the analyte. mdpi.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely adopted technique for the extraction and preconcentration of bisphenols and their conjugates from aqueous and biological samples. mdpi.comnih.govnih.gov Various sorbent materials are utilized, with C18 being a common choice for reversed-phase extraction. nih.gov For more targeted extraction, molecularly imprinted polymers (MIPs) designed to selectively bind BPA and its analogues have been developed. nih.gov The SPE procedure typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. nih.gov For instance, a method for determining BPA and its chlorinated derivatives in human plasma utilized a two-step SPE cleanup on Florisil and Oasis HLB sorbents. unam.mx Anion exchange SPE has also been successfully used to extract BPA glucuronides from plasma. researchgate.net

Microextraction Techniques: These methods offer the advantages of reduced solvent consumption, lower cost, and simplicity. Dispersive liquid-liquid microextraction (DLLME) is a notable technique where a small volume of extraction solvent and a disperser solvent are rapidly injected into the sample, forming a cloudy solution that facilitates rapid analyte transfer. researchgate.netukm.mynih.gov Variations of this technique, such as DLLME based on the solidification of a floating organic droplet (DLLME-SFO), have been successfully applied to the extraction of BPA from various matrices. researchgate.netnih.gov Other microextraction approaches include hollow fiber liquid-phase microextraction (HF-LPME) and stir bar sorptive extraction (SBSE). mdpi.com

| Technique | Principle | Common Sorbents/Solvents | Application Examples |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | C18, Oasis HLB, Molecularly Imprinted Polymers (MIPs) | Wastewater, human serum, plasma, urine nih.govnih.govunam.mxresearchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analyte into a fine dispersion of extraction solvent in the sample. | 1-undecanol (extraction), methanol (disperser) | Water, soft drinks, edible oils researchgate.netukm.mynih.govepa.gov |

The co-extraction of endogenous components from complex matrices can lead to ion suppression or enhancement in mass spectrometry-based analyses, a phenomenon known as the matrix effect. nih.govnih.gov This can significantly impact the accuracy and precision of quantification.

Mitigation Strategies: Several strategies are employed to minimize matrix effects. Thorough sample cleanup, as described in the previous section, is the first line of defense. mdpi.comnih.gov Dilution of the sample extract can also reduce the concentration of interfering compounds. nih.gov Chromatographic separation plays a crucial role; optimizing the mobile phase and gradient can separate the analyte from co-eluting matrix components. nih.gov For example, in the analysis of BPA in milk, deproteinization followed by dilution was effective in eliminating matrix effects. nih.govresearchgate.net

Internal Standards: The use of an appropriate internal standard (IS) is essential to compensate for matrix effects and variations in sample preparation and instrument response. unam.mx The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte, as it behaves nearly identically during extraction, chromatography, and ionization. nih.gov For the analysis of Bisphenol A bissulfate, a deuterated version of the compound (e.g., d4- or d6-Bisphenol A bissulfate) would be the preferred internal standard. unam.mx While deuterated BPA is commonly used for BPA analysis, the availability and use of deuterated Bisphenol A bissulfate are less documented but represent the gold standard for accurate quantification. nih.gov In the absence of a specific SIL-IS for the sulfate conjugate, a structurally similar compound or a SIL-IS of the parent compound may be used, but this requires careful validation to ensure it adequately compensates for matrix effects. unam.mxnih.gov

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Robust QA/QC procedures are imperative to ensure the reliability and accuracy of analytical data for this compound.

Key components of a QA/QC program include:

Method Validation: The analytical method must be thoroughly validated for parameters such as linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), and recovery. mdpi.com

Use of Blanks: Procedural blanks, solvent blanks, and matrix blanks are analyzed to monitor for contamination from laboratory equipment, reagents, and the sample matrix itself. mdpi.com

Calibration Standards: Multi-point calibration curves are generated using certified reference materials to ensure accurate quantification. mdpi.com

Quality Control Samples: QC samples at low, medium, and high concentrations are analyzed with each batch of samples to monitor the performance of the method. publisso.de Commercially available control materials for BPA and its metabolites are limited, necessitating the in-house preparation of spiked matrices for many studies. publisso.de

Proficiency Testing: Participation in inter-laboratory comparison studies or proficiency testing programs, where available, provides an external assessment of a laboratory's analytical performance. mdpi.com Organizations like the German External Quality Assessment Scheme (G-EQUAS) offer programs for occupational and environmental toxicants, which can include bisphenols. publisso.de

Environmental Occurrence and Distribution of Bisphenol a Bissulfate Disodium Salt

Spatial and Temporal Distribution Patterns in Aquatic Ecosystems

BPA is frequently detected in various aquatic environments, with concentrations varying based on proximity to pollution sources and environmental conditions. researchgate.netmdpi.com

BPA is a common contaminant in freshwater systems globally. researchgate.net In surface waters, including rivers and lakes, concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L). For instance, in urban rivers and lakes in Hanoi, Vietnam, the average BPA concentration was 76.8 ng/L, with a range of 6.6 to 284 ng/L. researchgate.net The highest concentrations were found near a wastewater treatment plant, highlighting its role as a significant source. researchgate.net Similarly, studies in the Netherlands have detected BPA in surface water at levels up to 330 ng/L, with an occasional high measurement of 21 µg/L. researchgate.net In the United States and Europe, low levels of BPA are commonly observed in surface water. nih.govresearchgate.net

Groundwater is also susceptible to BPA contamination, often resulting from the leaching of improperly disposed plastic items and infiltration from contaminated surface water and soil. nih.govresearchgate.net With its widespread use, BPA has been detected in groundwater, though specific concentration ranges are less frequently reported in general literature compared to surface water. waterquality.gov.auwaterquality.gov.au

| Location/Study | Water Body Type | Concentration Range |

|---|---|---|

| Hanoi, Vietnam | Urban Rivers and Lakes | 6.6 - 284 ng/L |

| The Netherlands | Surface Water | Up to 330 ng/L (occasionally 21 µg/L) |

| USA and Europe | Surface Water | Commonly detected at low levels |

| Global Industrial & Domestic Wastewater | Wastewater | 16 - 1465 ng/L |

| Global Surface Water | Surface Water | 170 - 3113 ng/L |

BPA is also prevalent in marine and estuarine environments, with concentrations generally in the ng/L range. mdpi.com In some cases, concentrations can reach levels that exceed the predicted no-effect concentration (PNEC) for marine water, which is set at 150 ng/L by the EU. mdpi.com For example, in marine water, reported concentrations have been up to 2.47 µg/L, though most are at or below 0.2 µg/L. waterquality.gov.au Studies have shown that BPA may persist longer in seawater compared to freshwater, potentially increasing the risk to marine organisms. waterquality.gov.aunih.gov In a study of Kaštela Bay in the Adriatic Sea, BPA was detected in all suspended matter samples, with concentrations ranging from 1.84 to 81.39 µg/kg. mdpi.com

Wastewater treatment plants (WWTPs) are major point sources for the release of BPA into the environment. researchgate.netresearchgate.net While WWTPs can achieve high removal efficiencies for BPA, often between 91% and 98%, the remaining percentage is discharged in the effluent. nih.govresearchgate.netwikipedia.org In a study of a WWTP in Quebec, Canada, BPA was present in significant quantities, with concentrations ranging from 0.07 µg/L to 1.68 µg/L in wastewater. mdpi.com Despite a 76% removal efficiency, the treated effluent still contained environmentally significant concentrations of 0.41 µg/L. mdpi.com

BPA also partitions to wastewater sludge. mdpi.com Concentrations in sewage sludge can range from 10 to over 100,000 µg/kg dry weight, depending on the influent characteristics and treatment processes. nih.gov In the Quebec WWTP study, BPA concentrations in wastewater sludge ranged from 0.104 µg/g to 0.312 µg/g. mdpi.com The highest concentrations were found in the primary sludge solids. mdpi.com The presence of BPA in dewatered sludge raises concerns about its reuse and disposal. mdpi.com

| Sample Type | Location/Study | Concentration Range |

|---|---|---|

| Wastewater | Quebec, Canada | 0.07 - 1.68 µg/L |

| Treated Effluent | Quebec, Canada | 0.41 µg/L |

| Wastewater Sludge | Quebec, Canada | 0.104 - 0.312 µg/g |

| Sewage Sludge (Global) | Europe, North America, Asia, Australia | 10 - >100,000 µg/kg (dry weight) |

| Dewatered Sludge | Quebec, Canada | 0.29 µg/g |

Presence and Accumulation in Terrestrial Environments (Soil, Sediment)

BPA is frequently detected in soil and sediment, with concentrations varying widely depending on the source of contamination. mdpi.comnih.gov Primary sources of BPA to terrestrial environments include the application of sewage sludge, irrigation with wastewater effluent, discharge of landfill leachate, and the disposal of electronic waste. nih.gov Soils treated with sewage sludge have been found to contain BPA concentrations ranging from 1 to 150 µg/kg. nih.gov The introduction of BPA into soil can alter its physicochemical properties, such as its acid-buffering capacity. nih.gov

In aquatic sediments, BPA concentrations can also be significant. For instance, in freshwater sediments, concentrations have been reported to range from less than 0.5 µg/kg to 1,630 µg/kg. waterquality.gov.au In marine sediments, the range is typically lower, from less than 0.5 µg/kg to 53 µg/kg. waterquality.gov.au A study in Kaštela Bay found BPA in all sediment samples, with concentrations ranging from 1.05 to 46.31 µg/kg. mdpi.com It is estimated that about 23% of BPA in the environment is present in sediments and 25% in soil. mdpi.com

Atmospheric Occurrence and Potential for Long-Range Transport

While less studied than its presence in aquatic and terrestrial environments, BPA has been detected in the atmosphere. nih.gov Atmospheric concentrations of BPA have been found to range over four orders of magnitude globally, from 1 to 17,400 picograms per cubic meter (pg/m³). nih.gov A declining trend in concentrations is observed from continental areas to more remote marine and polar regions. nih.gov The presence of BPA in atmospheric aerosols suggests its potential for long-range transport. nih.gov One significant emission source of atmospheric BPA is the open burning of plastics in domestic waste. nih.gov

Source Apportionment and Pathways of Release into the Environment

Bisphenol A does not occur naturally and its presence in the environment is a result of its high production volume and widespread use in polycarbonate plastics and epoxy resins. nih.govornl.gov The primary pathways for its release into the environment include:

Industrial and Manufacturing Processes: Effluent discharges from plants that manufacture BPA or BPA-containing products are a major pre-consumer source. nih.gov

Wastewater: As previously detailed, WWTPs are a primary conduit for BPA entering aquatic ecosystems, through both treated effluent and sludge. researchgate.netresearchgate.net

Leaching from Consumer Products: BPA can leach from plastic products, such as food and beverage containers, and from the epoxy linings of cans, especially under conditions of high temperature or acidic/basic environments. researchgate.netwikipedia.orgmdpi.com The recycling of thermal paper can also be a significant source of release. wikipedia.org

Landfill Leachate: The disposal of BPA-containing products in landfills leads to its presence in landfill leachate, which can contaminate soil and groundwater. wikipedia.orgnih.gov

Atmospheric Deposition: The atmospheric transport and subsequent deposition of BPA particles can contribute to its presence in various environmental compartments. nih.gov

Comparative Analysis of Bisphenol A Bissulfate Disodium (B8443419) Salt Levels with Other Bisphenol Analogues and Metabolites

The environmental prevalence of Bisphenol A (BPA) is not limited to the parent compound alone. After human or animal exposure, BPA is metabolized into various forms, primarily BPA glucuronide and BPA sulfate (B86663). These metabolites, along with un-metabolized BPA and a growing number of structurally similar industrial analogues like Bisphenol S (BPS) and Bisphenol F (BPF), are released into the environment, contributing to a complex mixture of related contaminants in various matrices.

Comparative analysis reveals significant variability in the detection and concentration of BPA bissulfate (often measured as BPA sulfate) relative to other bisphenols, with human biomonitoring studies providing the most direct quantitative comparisons.

Comparative Levels in Human Samples

Direct measurement of BPA and its metabolic conjugates in human samples offers a clear picture of internal exposure and metabolic fate, which informs the composition of what is excreted into wastewater systems.

A study focusing on mid-gestation umbilical cord serum provided the first evidence of detectable BPA sulfate in fetuses, finding it in 96% of the 85 samples analyzed. nih.govacs.orgnih.gov In this cohort, BPA sulfate showed the highest geometric mean concentration at 0.32 ng/mL, compared to 0.16 ng/mL for the parent BPA and 0.14 ng/mL for BPA glucuronide. nih.govacs.orgnih.gov This suggests that BPA sulfate is a significant and prevalent metabolite during fetal development. nih.govacs.org

In another study analyzing the urine of pregnant women, BPA glucuronide was the most abundant metabolite, accounting for approximately 71% of the total BPA concentration. gwu.edu BPA sulfate and unconjugated BPA were found in smaller proportions, making up 15% and 14%, respectively. gwu.edu The median concentrations were 4.67 µg/g creatinine (B1669602) for BPA glucuronide, 0.31 µg/g creatinine for BPA sulfate, and 0.25 µg/g creatinine for unconjugated BPA. gwu.edu These findings highlight that while both sulfation and glucuronidation are major metabolic pathways, their relative importance can differ. gwu.edunih.gov

Comparative Levels in Environmental Matrices

In general, BPA remains the most predominantly detected bisphenol analogue in broad environmental surveys. researchgate.netconsensus.app However, its substitutes, particularly BPS and BPF, are also frequently found, sometimes at concentrations that rival or even exceed those of BPA in specific locations. researchgate.netconsensus.appnih.govacs.org For instance, BPS concentrations in urine from a Saudi Arabian population surpassed those of BPA. acs.org

In surface waters, concentrations of bisphenols can vary dramatically. While many studies report BPA levels below 5 µg/L in wastewater effluent, concentrations of its analogues can sometimes be significantly higher. nih.gov For example, studies in Japan and China have recorded BPF levels up to 2,850 ng/L and BPS levels up to 65,600 ng/L in surface water. researchgate.net

In sediments and sludge, BPA is a ubiquitous contaminant, with concentrations reported to range from 10 to over 100,000 µg/kg. nih.gov In comparison, levels of analogues are often lower; for instance, maximum BPS concentrations in sediment have been noted at 1,480 µg/kg. nih.gov Studies of wastewater sludge from a treatment plant in Quebec, Canada, found BPA concentrations ranging from 0.104 to 0.312 µg/g, but did not analyze for its metabolites or other analogues. mdpi.com The stability of BPA metabolites in wastewater is a key factor; some research indicates that BPA sulfate is relatively stable in raw sewage, making it a potential biomarker for wastewater-based epidemiology, whereas BPA glucuronide can be more readily hydrolyzed back to free BPA. researchgate.net

The biodegradability of these compounds also differs, influencing their persistence and relative concentrations in the environment. In seawater, the biodegradability has been ranked as BPF ≫ BPA > BPP > BPE > BPB ≫ BPS, indicating that BPS is significantly more persistent than BPA and many other analogues in marine environments. acs.orgresearchgate.net

Environmental Fate and Transformation Dynamics of Bisphenol a Bissulfate Disodium Salt

Microbial Biodegradation Mechanisms and Bioremediation Potential

Factors Influencing Biodegradation Efficiency (e.g., pH, Temperature, Nutrient Availability):While these factors are known to influence microbial activity in general, no studies have specifically investigated their impact on the biodegradation of Bisphenol A Bissulfate Disodium (B8443419) Salt.

Due to the absence of specific research data for Bisphenol A Bissulfate Disodium Salt in these areas, providing a detailed and accurate article as per the requested outline is not possible at this time. Further empirical research is required to understand the environmental behavior of this particular chemical compound.

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)

Abiotic transformation processes are critical in determining the environmental persistence of chemical compounds. For this compound, hydrolysis and oxidation are the most probable abiotic degradation pathways.

Oxidation: Oxidation processes, driven by reactive species such as hydroxyl radicals (•OH) in the atmosphere and aquatic environments, can also contribute to the transformation of this compound. nih.gov The parent compound, BPA, is known to be susceptible to oxidation, leading to the formation of various intermediates. ornl.govacs.org It is plausible that the aromatic rings of the bissulfate salt would also be susceptible to oxidative attack.

Table 1: Potential Abiotic Transformation Processes for this compound

| Process | Description | Potential Products | Influencing Factors |

| Hydrolysis | Cleavage of the sulfate (B86663) ester bonds by water. | Bisphenol A, Sulfate ions | pH, Temperature |

| Oxidation | Reaction with oxidizing agents like hydroxyl radicals. | Hydroxylated derivatives, Ring-cleavage products | Presence of oxidizing agents, Sunlight (photochemical production of oxidants) |

Sorption and Desorption Dynamics in Environmental Matrices

The movement and distribution of this compound in the environment are governed by its sorption and desorption behavior in soil and sediment. As a disodium salt, this compound is expected to be highly water-soluble, which would generally limit its sorption to organic matter in soil and sediment.

However, the sorption of sulfated organic compounds can be complex. Studies on other sulfated compounds, such as endosulfan (B1671282) sulfate and certain herbicides, show that sorption is influenced by factors like the organic carbon content of the soil, soil pH, and the presence of cations. nih.govnih.gov For instance, the sorption of some sulfonylurea herbicides has been shown to have a negative correlation with soil pH. nih.gov Divalent cations like calcium can sometimes enhance the sorption of sulfated organic compounds to humic acid. nih.gov

Given the anionic nature of the bissulfate group at typical environmental pH, electrostatic repulsion from negatively charged soil surfaces (like clays (B1170129) and organic matter) could occur, further reducing sorption. However, interactions with positively charged sites on soil minerals or bridging via cations could facilitate some degree of sorption. Desorption is likely to be significant, especially in systems with high water flow, leading to potential leaching into groundwater.

Table 2: Factors Influencing the Sorption and Desorption of this compound in Environmental Matrices

| Matrix Component | Influence on Sorption | Rationale |

| Organic Carbon | Variable, likely low | High water solubility of the salt form may limit partitioning into organic matter. However, some interaction is still possible. |

| Clay Minerals | Potentially low | Negative surface charge of clays may repel the anionic sulfate groups. |

| Soil/Water pH | Significant | Affects the surface charge of soil components and the speciation of the compound (though it will be anionic over a wide pH range). |

| Cations (e.g., Ca²⁺, Mg²⁺) | Potentially enhancing | Divalent cations can act as bridges between the negatively charged sulfate groups and negatively charged soil surfaces. |

Assessment of Persistence and Environmental Half-Life in Diverse Compartments

The persistence of this compound in the environment is a function of its susceptibility to both abiotic and biotic degradation processes. While specific half-life data for this compound is not available, information on its parent compound, BPA, and its analogue, Bisphenol S (BPS), provides some insight.

BPA is known to be pseudo-persistent in the environment due to continuous release, although it can be degraded under certain conditions. cabidigitallibrary.org Reported half-lives for BPA in water and soil vary widely, from a few days to several months, depending on the specific conditions. nih.govresearchgate.net For example, one review cites a half-life for BPA of 2.5 to 4 days in acclimated wastewater treatment plants and receiving waters. nih.gov Another source indicates a half-life of 0.2 days in the air. nih.gov

Metabolites of BPA have also been shown to be persistent in the environment. researchgate.net Given that Bisphenol A bissulfate is a major metabolite of BPA in humans and other organisms, its introduction into the environment via wastewater is a significant pathway. The high water solubility of the disodium salt suggests it would be mobile in aquatic systems. Its persistence will largely depend on the rates of hydrolysis and microbial degradation of the sulfate ester bonds. In anaerobic environments, sulfate-reducing bacteria could potentially play a role in its transformation. youtube.comecomagazine.comsciencedaily.comresearchgate.net

Table 3: Estimated Persistence of Related Compounds in Different Environmental Compartments

| Compound | Compartment | Reported Half-Life (t½) | Reference |

| Bisphenol A | Air | 0.2 days | nih.gov |

| Bisphenol A | Water | 2.5 - 4 days (acclimated) | nih.gov |

| Bisphenol A | Soil | Variable (days to months) | nih.gov |

| Bisphenol S | Soil | 2.8 days (oxic) | [N/A] |

Note: Data for this compound is not available. The data presented is for related compounds and should be interpreted with caution.

Mechanistic Investigations of Bisphenol a Bissulfate Disodium Salt Interactions

Computational Chemistry and Molecular Modeling Studies of Bisphenol A Bissulfate Disodium (B8443419) Salt

Computational methods offer a theoretical framework to predict and analyze the interactions of chemical compounds with biological targets. However, specific computational studies focusing solely on Bisphenol A bissulfate disodium salt are not extensively available in public literature. The majority of computational research has centered on the parent compound, BPA, and its various analogues. echemi.comnih.gov

Molecular docking and other computational techniques are instrumental in predicting how a ligand, such as this compound, might bind to a receptor's active site. While direct molecular docking studies for this compound are scarce, research on BPA provides a foundational understanding. For instance, in silico studies have explored the binding of BPA and its analogues to the ligand-binding domain of human androgen receptor (AR). nih.gov These studies often reveal that specific chemical modifications can alter binding orientations and affinities. nih.gov General findings for sulfated steroids and xenobiotics suggest that the addition of a sulfate (B86663) group typically reduces binding affinity to nuclear receptors due to increased polarity and steric hindrance. It is therefore hypothesized that Bisphenol A bissulfate would exhibit significantly lower binding affinity for receptors like the estrogen receptor (ER) compared to BPA.

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of untested chemicals. While QSAR studies have been conducted on various bisphenol analogues to predict their estrogenic activity, specific QSAR models developed for sulfated bisphenols, including Bisphenol A bissulfate, are not prominently featured in the available literature. echemi.com Insights from in silico predictions on the metabolism and receptor-binding affinities of BPA and its metabolites have been noted as important for understanding their structure-activity relationships. echemi.com

In Vitro Cellular Assays for Investigating Biological Responses (excluding toxic effects)

In vitro assays using cell cultures are fundamental for examining the biological effects of compounds at the cellular level. These assays provide crucial data on receptor interactions and subsequent cellular responses.

The binding of a compound to a nuclear receptor and its subsequent activation are key initiating events in many endocrine-disrupting pathways. Studies have shown that while BPA can bind to multiple nuclear receptors, including estrogen receptors (ERα and ERβ) and estrogen-related receptor γ (ERRγ), its sulfated metabolites are generally considered to have poor binding affinity. nih.govnih.gov Research indicates that both Bisphenol A monosulfate (BPAS) and the disulfate form bind poorly to the ER. nih.gov However, one study demonstrated that despite this poor binding, both sulfated forms could stimulate the growth of receptor-positive breast tumor cells, suggesting a potential for indirect action, possibly through desulfation back to the active BPA form by enzymes like estrone (B1671321) sulfatase. nih.gov

Table 1: Receptor Binding and Activation Data for Bisphenol Analogues

| Compound | Receptor | Assay Type | Finding |

| Bisphenol AF | ERα, ERβ, ERRγ | Competitive Binding Assay | Strong and selective binding to ERs over ERRγ. echemi.com |

| Bisphenol AF | ERα | Reporter Gene Assay | Full agonist. echemi.com |

| Bisphenol AF | ERβ | Reporter Gene Assay | Almost completely inactive in stimulating basal constitutive activity and acted as a strong antagonist against 17β-estradiol. echemi.com |

| Bisphenol A (BPA) | Multiple Nuclear Receptors | Competitive Binding Assay | Potent binding to CAR, ERα, ERβ, ERRγ, and GR. nih.gov |

| Bisphenol A Analogues (BPAF, BPAP, BPB, BPC, BPE, BPZ) | Multiple Nuclear Receptors | Competitive Binding Assay | Highly potent against one or more of CAR, ERα, ERβ, ERRγ, and GR. nih.gov |

| Bisphenol A (BPA) and analogues (excluding BPFL) | Androgen Receptor (AR) | Yeast-based Reporter Assay | Robust anti-androgenic effects. nih.gov |

This table presents data on various bisphenol analogues to provide context, as direct data for this compound is limited.

Transcriptomics and proteomics are powerful tools for understanding the global changes in gene and protein expression in response to a chemical exposure. While numerous studies have investigated the transcriptomic and proteomic effects of BPA in various non-human model organisms, there is a significant lack of research specifically profiling the effects of this compound. nih.govbohrium.comnih.gov Studies on BPA have revealed significant alterations in the transcriptome of organs like the kidney in mice, affecting pathways related to oxidative phosphorylation, mitochondrial function, and chemical carcinogenesis. nih.govresearchgate.net It is known that BPA is metabolized into glucuronide and sulfate conjugates which are then excreted. nih.gov However, the direct transcriptomic or proteomic consequences of exposure to the bissulfate metabolite itself have not been delineated in non-human organisms.

The modulation of enzymes and the perturbation of metabolic pathways are key mechanisms through which xenobiotics can exert their effects. Bisphenol A is known to be a substrate for estrogen sulfotransferase, leading to the formation of Bisphenol A sulfate. nih.gov Conversely, Bisphenol A sulfate and disulfate are substrates for estrone sulfatase, which can convert them back to the parent compound, BPA. nih.gov This sulfation-desulfation pathway could play a role in the tissue-specific accumulation and activity of BPA. nih.gov

Studies on the effects of BPA on steroidogenesis in human granulosa cells have shown that it can alter the expression of genes involved in this pathway, such as UGT2B15. mdpi.com While these studies focus on the parent compound, they highlight the metabolic pathways that are relevant to the formation and potential reactivation of its sulfated metabolites. The direct effects of administering this compound on enzyme activities and metabolic pathways in non-human organisms remain an area with limited research.

Investigation of Transport Mechanisms Across Biological Barriers (non-human)

Scientific investigation into the specific transport mechanisms of this compound across non-human biological barriers is an area of emerging research. While comprehensive data remains limited for the bissulfated form, studies on the transport of the parent compound, Bisphenol A (BPA), and its primary metabolites, BPA glucuronide and BPA sulfate, provide a foundational understanding of the potential pathways involved. These studies frequently utilize in vitro models, such as the Caco-2 cell line, which is derived from human colorectal adenocarcinoma cells and differentiates to form a polarized monolayer of enterocytes, mimicking the intestinal barrier.

Research indicates that ATP-binding cassette (ABC) transporters are significantly involved in the efflux of BPA and its conjugated metabolites. nih.govnih.gov These transporters, including P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP), function as a cellular defense mechanism by actively pumping xenobiotics out of the cell. nih.govnih.govsigmaaldrich.com

In non-human models, particularly rodents, studies have shown that BPA and its glucuronidated metabolite can stimulate the ATPase activity of apically located transporters such as mdr1b, mrp2, and bcrp. nih.gov This suggests a preference for transport into the intestinal lumen and for hepatobiliary excretion. nih.gov For instance, in rats, BPA-glucuronide is transported across the placenta by the multidrug resistance-associated transporter (Mrp) 1 and in the liver by Mrp2. nih.govresearchgate.net This is a critical finding, as it indicates that even metabolized forms of BPA can reach the fetal compartment. nih.gov

Furthermore, studies on the rat placenta have demonstrated that BPA-glucuronide can be transferred to the fetus and subsequently deconjugated back to the active BPA form. nih.gov This highlights the complexity of metabolic and transport interplay at biological barriers. While specific data for Bisphenol A bissulfate is not as prevalent, it is known that MRP1, MRP2, MRP3, and BCRP generally show a preference for transporting glucuronidated and sulfated compounds. nih.gov This suggests that Bisphenol A bissulfate is likely a substrate for these efflux transporters. The expression of these transporters can be upregulated in the presence of conjugated BPA, indicating an adaptive response to enhance the excretion of the compound and its metabolites from tissues like the fetal liver. nih.govresearchgate.net

The Caco-2 cell model has been instrumental in elucidating these mechanisms. These cells express a variety of transporters, making them a suitable model for studying intestinal absorption and efflux. researchgate.net For example, the role of P-gp in the transport of BPA has been demonstrated in Caco-2 cells through the use of inhibitors like verapamil, which reduces the efflux of BPA. researchgate.net

Below are data tables summarizing findings from studies on BPA and its metabolites, which may inform our understanding of Bisphenol A bissulfate transport.

Table 1: Apparent Permeability Coefficients (Papp) of Bisphenol A in Caco-2 Cells

| Direction of Transport | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |

| Apical to Basolateral | 20 x 10⁻⁶ | researchgate.net |

| Basolateral to Apical | Varies (Efflux Ratio > 1) | researchgate.net |

This table illustrates the permeability of the parent compound, Bisphenol A, across a Caco-2 cell monolayer, a model for the intestinal barrier.

Table 2: Efflux Transporter Involvement in the Transport of BPA and its Conjugates in Non-Human Models

| Transporter | Substrate | Biological Barrier Model | Species | Key Finding | Reference(s) |

| mdr1b, mrp2, bcrp | BPA, BPA-glucuronide | Intestinal/Hepatic | Rat | Stimulation of ATPase activity, suggesting efflux into intestinal lumen and bile. | nih.gov |

| Mrp1 | BPA-glucuronide | Placenta | Rat | Transport of the conjugate into the fetal compartment. | researchgate.net |

| P-glycoprotein (P-gp) | BPA | Caco-2 cells (Intestinal) | N/A (in vitro) | BPA is a substrate for this efflux pump. | researchgate.net |

| BCRP | BPA | iPSC-derived brain microvascular endothelial cells (Blood-Brain Barrier) | N/A (in vitro) | BPA inhibits BCRP function. | nih.gov |

This table provides a summary of key efflux transporters identified in non-human and in vitro models that are involved in the transport of Bisphenol A and its glucuronidated metabolite. It is hypothesized that these or similar transporters are also involved in the transport of Bisphenol A bissulfate.

Ecological Distribution and Biotransformation of Bisphenol a Bissulfate Disodium Salt in Non Human Biota

Uptake, Accumulation, and Depuration Kinetics in Aquatic Organisms (e.g., fish, invertebrates)

Studies on BPA show that it is taken up by aquatic organisms from the surrounding water. For instance, in zebrafish, BPA can be detected from the first day of exposure, with concentrations steadily increasing over a 35-day period, indicating a potential for long-term bioaccumulation. nih.gov The distribution of BPA within the organism is not uniform; higher concentrations are typically found in viscera, such as the intestine, liver, and gonads, compared to the gills, muscle, and brain. nih.gov Fish can accumulate BPA from water through respiration, making the gills a primary organ of exposure. nih.gov

Once absorbed, BPA is metabolized. In many vertebrate species, the primary route of detoxification is through phase II conjugation reactions, including sulfation and glucuronidation, which increase the water solubility of the compound and facilitate its excretion. Therefore, Bisphenol A bissulfate is an expected metabolite in aquatic organisms exposed to BPA. The kinetics of this metabolite, however, would be intrinsically linked to the rate of BPA uptake and the metabolic capacity of the organism.

Depuration studies on BPA itself suggest that it can be eliminated from the body, though the half-life can vary. The depuration of Bisphenol A bissulfate would likely be more rapid than that of the parent BPA due to its increased water solubility, a common characteristic of sulfated metabolites.

Table 1: Bioaccumulation of Bisphenol A in Aquatic Organisms

| Organism | Tissue | Concentration | Exposure Details | Source |

| Zebrafish (Danio rerio) | Viscera (intestine, liver, gonad) | Higher than gill, muscle, brain | 35-day exposure | nih.gov |

| Catfish (Clarias gariepinus and Clarias nigrodigitatus) | Serum | 0.05±0.01µg/L - 2.76±0.97µg/L | Field study in ponds, rivers, and lagoons | scholaris.ca |

| Fish (unspecified) | Liver | 2 to 75 ng/g | Field study in Dutch surface water | mdpi.comnih.gov |

| Fish (unspecified) | Muscle | 1 to 11 ng/g | Field study in Dutch surface water | mdpi.comnih.gov |

This table presents data for Bisphenol A, as direct data for Bisphenol A bissulfate disodium (B8443419) salt is not available.

Biotransformation Pathways and Metabolite Profiling in Terrestrial Organisms (e.g., plants, soil invertebrates)

Information specifically on the biotransformation of Bisphenol A bissulfate disodium salt in terrestrial organisms is scarce. The available research focuses on the metabolism of the parent compound, BPA.

In plants, BPA can be absorbed from the soil and water. nih.gov The primary metabolic pathway for BPA in plant tissues is not sulfation but rather glycosylation, where sugar molecules are attached to the BPA molecule. nih.govnih.gov This process also increases the polarity of the compound, facilitating its sequestration within the plant cells, often in the vacuole. Another significant fate of BPA in plants is its incorporation into non-extractable residues, likely through binding to cell wall components like lignin. nih.gov Some studies also suggest the formation of highly polar, polymeric materials from BPA in plant cell cultures. nih.gov

While sulfation is a major metabolic pathway in animals, it is less commonly reported for xenobiotics in plants. Therefore, the formation of Bisphenol A bissulfate in significant amounts in plants is considered unlikely. If Bisphenol A bissulfate were present in the soil, its high water solubility would likely reduce its uptake by plant roots compared to the more hydrophobic BPA.

For soil invertebrates, the metabolic pathways for BPA are less understood. However, it is plausible that they possess enzymatic systems capable of metabolizing BPA. Soil microorganisms, such as bacteria and fungi, are known to degrade BPA through various oxidative pathways. nih.gov

Table 2: Metabolism of Bisphenol A in Plant Cell Suspension Cultures

| Plant Species | Primary Metabolic Route | Percentage of Applied ¹⁴C | Reference |

| Soybean (Glycine max) | Formation of non-extractable residues | 49.4% | nih.gov |

| Formation of highly polar material | 29.3% | nih.gov | |

| Carbohydrate conjugates | 7% | nih.gov | |

| Wheat (Triticum aestivum) | Carbohydrate conjugates | 80% | nih.gov |

| Formation of non-extractable residues | 13.5% | nih.gov | |

| Foxglove (Digitalis purpurea) | Carbohydrate conjugates | 85% | nih.gov |

| Formation of non-extractable residues | 3.9% | nih.gov | |

| Thorn apple (Datura stramonium) | Formation of highly polar material | 36.0% | nih.gov |

| Formation of non-extractable residues | 27.4% | nih.gov | |

| Carbohydrate conjugates | 15% | nih.gov |

This table describes the metabolism of Bisphenol A, as specific data for this compound is not available.

Comparative Metabolism of this compound Across Diverse Trophic Levels

A direct comparative metabolism study of this compound across different trophic levels has not been documented. However, based on the metabolism of BPA, a comparative picture can be drawn for its sulfated metabolites.

At the producer level, as discussed, plants primarily metabolize BPA through glycosylation. nih.gov Therefore, the presence and transfer of Bisphenol A bissulfate from plants to herbivores would be minimal.

In aquatic and terrestrial invertebrates (primary consumers), metabolic capabilities can vary widely. Some may excrete BPA largely unchanged, while others may have active detoxification systems leading to the formation of conjugates like sulfates and glucuronides.

In vertebrates, such as fish, amphibians, reptiles, birds, and mammals (secondary and tertiary consumers), sulfation is a well-established phase II metabolic pathway for phenolic compounds like BPA. nih.gov The enzymes responsible for this, sulfotransferases, are present in the liver and other tissues. nih.gov Therefore, upon ingestion of BPA, either directly from the environment or through the food chain, these organisms would be expected to produce Bisphenol A bissulfate.

The efficiency of sulfation can differ between species. For instance, in rodents, BPA-glucuronide is the major metabolite, while sulfated conjugates are considered minor. nih.gov The relative importance of glucuronidation versus sulfation can also be influenced by the level of exposure.

A key consideration in trophic transfer is the potential for deconjugation. Enzymes such as arylsulfatases, which can cleave the sulfate (B86663) group from Bisphenol A bissulfate to regenerate the parent BPA, are present in the tissues of various organisms. nih.gov This deconjugation can occur in the gut of predators that have consumed prey containing the sulfated metabolite, potentially leading to the bioaccumulation of the more biologically active BPA.

Excretion and Elimination Routes in Non-Human Biological Systems

Specific studies detailing the excretion and elimination of this compound in non-human biological systems are lacking. The excretion of this compound would be closely tied to the elimination pathways of BPA metabolites in general.

As a water-soluble conjugate, Bisphenol A bissulfate is expected to be readily excreted from the body. In aquatic organisms like fish, the primary route of excretion for water-soluble metabolites is via the gills and urine.

In terrestrial animals, the main route of elimination for BPA and its conjugates is through urine and feces. nih.gov The relative contribution of these two routes can vary by species. In rodents, for example, a significant portion of BPA metabolites is excreted in the feces via biliary excretion. nih.gov In humans, urinary excretion is the major pathway. nih.gov

The high polarity of Bisphenol A bissulfate would facilitate its filtration by the kidneys and subsequent elimination in urine. Biliary excretion into the intestine is another possible route. Once in the intestine, the sulfated conjugate could be eliminated in the feces or potentially be deconjugated by gut microflora, leading to the reabsorption of BPA (enterohepatic recirculation), a phenomenon reported in rodents. nih.gov

Advanced Research Directions and Future Perspectives on Bisphenol a Bissulfate Disodium Salt

Integration of Multi-Omics Technologies (e.g., Metagenomics, Metatranscriptomics) in Environmental Studies

The application of multi-omics technologies represents a frontier in understanding the environmental impact of Bisphenol A bissulfate disodium (B8443419) salt. While much of the current research has centered on its parent compound, BPA, these advanced techniques can elucidate the specific roles and effects of its metabolites. researchgate.net

Metagenomics: This approach can be used to analyze the collective genetic material of microbial communities in environments contaminated with Bisphenol A bissulfate disodium salt. By studying changes in the composition and functional potential of these communities, researchers can identify specific microorganisms and genetic pathways involved in the degradation or transformation of this compound. For instance, studies on BPA have shown that dietary intake can significantly alter gut microbiota, favoring the growth of certain phyla like Proteobacteria, a microbial marker of dysbiosis. nih.gov Applying metagenomics to the bissulfate metabolite could reveal whether it exerts similar or distinct pressures on microbial ecosystems in soil and water.

Metatranscriptomics: This technology focuses on the genes that are actively being expressed by a microbial community. In the context of this compound, metatranscriptomics can reveal the functional responses of microorganisms upon exposure. mdpi.com For example, research on BPA-exposed aerobic granular sludge indicated that direct biodegradation was the primary removal mechanism, with high expression of genes related to biofilm formation. researchgate.net A similar approach for the bissulfate salt could identify the specific enzymes and metabolic pathways that are upregulated for its breakdown, providing crucial information for developing bioremediation strategies. mdpi.com The integration of these technologies can offer a systems-biology perspective on how this specific metabolite interacts with and is processed by environmental microbiomes. nih.govnih.gov

Development of Innovative Remediation and Removal Technologies

As a water-soluble metabolite of BPA, this compound is expected to be prevalent in aqueous environments, necessitating the development of targeted removal technologies. Research into innovative remediation for BPA provides a strong foundation for future work on its sulfonated derivative.

Advanced Oxidation Processes (AOPs) are highly effective for degrading persistent organic pollutants and show significant promise for the removal of bisphenol compounds. mdpi.comresearchgate.net These processes rely on the generation of highly reactive species, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•−) radicals, to break down complex molecules. mdpi.comnih.gov

Key AOPs applicable to bisphenol degradation include:

Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. researchgate.netnih.gov The photo-Fenton process enhances radical production with UV light. researchgate.net Studies on BPA have demonstrated near-complete removal using these techniques. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly degrade contaminants or do so through the formation of hydroxyl radicals. mdpi.com

UV/H₂O₂ Treatment: The combination of ultraviolet light and hydrogen peroxide is another effective method for generating hydroxyl radicals for contaminant destruction. nih.gov